molecular formula C27H32FN9O2 B11933667 BLU-667 trans form

BLU-667 trans form

Cat. No.: B11933667
M. Wt: 533.6 g/mol
InChI Key: GBLBJPZSROAGMF-BDNFLSAOSA-N
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Description

BLU-667 trans form is a potent and highly selective inhibitor of the receptor tyrosine kinase rearranged during transfection (RET). This compound is being developed for the treatment of cancers driven by RET alterations, including non-small cell lung cancer, medullary thyroid cancer, and papillary thyroid cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BLU-667 trans form involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a cyclohexyl linker, which is then coupled with other intermediates to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: BLU-667 trans form primarily undergoes substitution reactions, where specific functional groups are replaced by others to modify its chemical structure. It can also participate in oxidation and reduction reactions under certain conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound .

Properties

Molecular Formula

C27H32FN9O2

Molecular Weight

533.6 g/mol

IUPAC Name

N-[(1R)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t18-,19?,27?/m1/s1

InChI Key

GBLBJPZSROAGMF-BDNFLSAOSA-N

Isomeric SMILES

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)N[C@H](C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC

Canonical SMILES

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC

Origin of Product

United States

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